molecular formula C11H12O2 B1338443 7-Hydroxy-3,4-dimethylindan-1-one CAS No. 53005-72-4

7-Hydroxy-3,4-dimethylindan-1-one

Cat. No.: B1338443
CAS No.: 53005-72-4
M. Wt: 176.21 g/mol
InChI Key: DRHXUYFRRQUTNN-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4-dimethylindan-1-one is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Cannabinoid Receptor Probe : A study by Devane et al. (1992) found that a compound related to 7-Hydroxy-3,4-dimethylindan-1-one, namely 7-hydroxy-delta 6-tetrahydrocannabinol, showed high potency as a cannabimimetic substance. This compound, after hydrogenation, was used to probe the cannabinoid receptor, exhibiting a high binding affinity, indicating its potential use in cannabinoid receptor research (Devane et al., 1992).

  • Chemical Synthesis and Structural Analysis : Yamada et al. (2003) reported the first preparation of hydroxy-2,3-dimethylindole and its rapid conversion under atmospheric oxygen into another compound, 3-hydroxy-2,3-dimethyl-3H-indole N-oxide. The structural determination was done through X-ray crystallographic analysis. Such studies contribute to the understanding of chemical reactions and molecular structures of related compounds (Yamada et al., 2003).

  • Flavor Constituent in Foods : According to Zabetakis et al. (1999), dimethyl-4-hydroxy-2H-furan-3-one, which shares a structural resemblance with this compound, is a key flavor constituent in many fruits and baked foods. Their review covered the analytical and organic methods applied to this compound's derivatives, their synthesis, and biosynthesis (Zabetakis et al., 1999).

  • -hydroxypyridine-4-one, explored its ability to complex copper. This study is significant in understanding the interactions of similar compounds with essential elements like copper, which can have implications in medicinal chemistry and metal ion complexation research (El-Jammal et al., 1994).
  • Human Metabolism and Biomonitoring : A study by Stoeckelhuber et al. (2017) investigated the human metabolism and excretion kinetics of 7-Hydroxy-3,7-dimethyl-1-octanal, a compound similar to this compound. This research is crucial for understanding the metabolic pathways and potential biomonitoring applications of similar compounds (Stoeckelhuber et al., 2017).

  • Environmental Exposure Analysis : Research by Pluym et al. (2020) on 7-Hydroxy-3,7-dimethyl-1-octanal focused on its use as a synthetic fragrance and the development of a human biomonitoring method to assess exposure. This study highlights the importance of monitoring environmental exposure to similar chemical compounds (Pluym et al., 2020).

  • Fluorescent Probe Development : Kimuro et al. (2017) synthesized a 7-hydroxy derivative of 3-methyleneisoindolin-1-one, which demonstrates the potential of similar compounds in developing fluorescent probes. Such probes can be used to monitor aqueous environments, indicating their application in environmental sensing and analysis (Kimuro et al., 2017).

Biochemical Analysis

Biochemical Properties

7-Hydroxy-3,4-dimethylindan-1-one plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to the formation of reactive oxygen species, which can further interact with other biomolecules . Additionally, this compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by increasing the levels of reactive oxygen species and activating caspase enzymes. This compound also affects mitochondrial function, leading to changes in ATP production and overall cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver damage and disruption of normal cellular function . The threshold for these effects varies depending on the specific animal model and experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the cell . The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Binding proteins can also play a role in its distribution, affecting its availability and activity in various tissues .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to these locations, influencing its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

7-hydroxy-3,4-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-6-3-4-8(12)11-9(13)5-7(2)10(6)11/h3-4,7,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHXUYFRRQUTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C=CC(=C12)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456873
Record name 7-hydroxy-3,4-dimethylindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53005-72-4
Record name 7-hydroxy-3,4-dimethylindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Likewise, a mixture of 21.6 g. (0.2 mol) of p-cresol and 17.2 g. (0.2 mol) of γ-butyrolactone is added into a mixture of 79.8 g. (0.6 mol) of anhydrous aluminium chloride and 15.0 g. (0.26 mol) of sodium chloride which mixture has been molten at 140°C, and the resultant mixture is heated at a temperature of 140°-200°C for about 3 minutes. After cooling, the reaction mixture is poured into a hydrochloric acid-ice and the resulting acidic solution is stirred with benzene. The benzene layer is taken up and dried with anhydrous sodium sulfate. The solvent is removed by distillation, and the residue is further subjected to vacuum distillation, whereby yellowish liquid is distilled out at 95°-105°C/2mmHg, which liquid is solidified on cooling. Upon recrystallization from n-hexane after decolorization with active carbon, 14.9 g. of whitish-purple crystals of 3,4-dimethyl-7-hydroxyindan-1-one having a melting point of 52°-53°C is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.